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molecular formula C25H30O2 B1623613 1,2-Bis(ethenyl)benzene;butyl prop-2-enoate;styrene CAS No. 60806-47-5

1,2-Bis(ethenyl)benzene;butyl prop-2-enoate;styrene

Cat. No. B1623613
M. Wt: 362.5 g/mol
InChI Key: IWBUOAHJGJZERP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04340660

Procedure details

70 g styrene, 30 g butyl acrylate, 5 g sodium stearate, 0.8 g divinyl benzene, and 200 g water deionized by ion exchange resins are mixed and placed in a polymerization vessel. To the resulting mexture are added 4 g n-dodecyl-mercaptan and 0.2 g K2S2O8 followed by emulsion polymerization for 15 hours at 50° C. to give a styrene-butyl acrylate-divinyl benzene copolymer.
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Name
sodium stearate
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
0.8 g
Type
reactant
Reaction Step Four
Quantity
4 g
Type
reactant
Reaction Step Five
[Compound]
Name
K2S2O8
Quantity
0.2 g
Type
reactant
Reaction Step Five
Name
Quantity
200 g
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:9]([O:13][CH2:14][CH2:15][CH2:16][CH3:17])(=[O:12])[CH:10]=[CH2:11].C([O-])(=O)CCCCCCC[CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH3:35].[Na+].C(C1C=CC=CC=1C=C)=C.C(S)CCCCCCCCCCC>O>[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:9]([O:13][CH2:14][CH2:15][CH2:16][CH3:17])(=[O:12])[CH:10]=[CH2:11].[CH:34]([C:33]1[CH:32]=[CH:31][CH:30]=[CH:29][C:28]=1[CH:27]=[CH2:26])=[CH2:35] |f:2.3,7.8.9|

Inputs

Step One
Name
Quantity
70 g
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
C(C=C)(=O)OCCCC
Step Three
Name
sodium stearate
Quantity
5 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)[O-].[Na+]
Step Four
Name
Quantity
0.8 g
Type
reactant
Smiles
C(=C)C1=C(C=CC=C1)C=C
Step Five
Name
Quantity
4 g
Type
reactant
Smiles
C(CCCCCCCCCCC)S
Name
K2S2O8
Quantity
0.2 g
Type
reactant
Smiles
Step Six
Name
Quantity
200 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are mixed
CUSTOM
Type
CUSTOM
Details
placed in a polymerization vessel
CUSTOM
Type
CUSTOM
Details
followed by emulsion polymerization for 15 hours at 50° C.
Duration
15 h

Outcomes

Product
Name
Type
product
Smiles
C=CC1=CC=CC=C1.C(C=C)(=O)OCCCC.C(=C)C1=C(C=CC=C1)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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